N,N-Diethylglycine methyl ester
Overview
Description
N,N-Diethylglycine methyl ester (DEGME) is an organic ester that has been used in a variety of scientific research applications. It is a colorless liquid that is soluble in both organic and aqueous solvents. DEGME has a molecular formula of C5H10NO2 and is a derivative of glycine, an amino acid. DEGME is a versatile compound that has been used in a variety of scientific research applications, including as a solvent, a reagent, and a catalyst.
Scientific Research Applications
Synthesis of Gem-Disubstituted Compounds
N,N-Diethylglycine methyl ester: is utilized as a reagent in the synthesis of gem-disubstituted compounds . These compounds are of significant interest in medicinal chemistry due to their potential pharmacological properties. The ester serves as a building block in organic synthesis, enabling the creation of complex molecules with precise structural configurations.
Analytical Chemistry
In analytical chemistry, N,N-Diethylglycine methyl ester can be used to derive various analytical charts, which are essential for understanding the properties and behaviors of chemical substances . These charts assist researchers in identifying the purity, molecular weight, and other critical parameters of the compounds they work with.
Cosmetics Industry
Research has explored the use of related compounds, such as beta-glucan methyl esters, derived from marine yeast for applications in cosmetics . While not directly mentioning N,N-Diethylglycine methyl ester , this indicates a potential pathway for its use in cosmetic formulations, given its structural similarities and properties.
Nutritional Supplements
Although the search results focus on N,N-Dimethylglycine , a related compound, it suggests that N,N-Diethylglycine methyl ester could also be explored for its potential as a nutritional supplement . Its structural analog has been found to influence the immune response, boost physical and mental performance, and enhance cardiovascular function.
Biomarker Research
N,N-Diethylglycine methyl ester: could potentially serve as a biomarker in medical research, similar to its analogs used in the study of protein degradation in patients with chronic conditions . Its unique molecular signature could help track disease progression or the efficacy of treatments.
Material Science
The compound’s properties make it a candidate for use in material science, particularly in the development of new materials that require specific molecular structures for enhanced performance . Its stability and reactivity could be harnessed in creating innovative materials with desired characteristics.
Mechanism of Action
Target of Action
N,N-Diethylglycine methyl ester is a derivative of glycine, an inhibitory neurotransmitter
Mode of Action
It is known that glycine, being an inhibitory neurotransmitter, can cross the blood-brain barrier more easily when methylated . This suggests that N,N-Diethylglycine methyl ester might interact with its targets in the central nervous system, potentially influencing neurotransmission.
Biochemical Pathways
As a derivative of glycine, it might be involved in the metabolism of homocysteine to methionine
properties
IUPAC Name |
methyl 2-(diethylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-8(5-2)6-7(9)10-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZLHVWLTRZOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339887 | |
Record name | N,N-Diethylglycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethylglycine methyl ester | |
CAS RN |
30280-35-4 | |
Record name | N,N-Diethylglycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethylglycine Methyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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